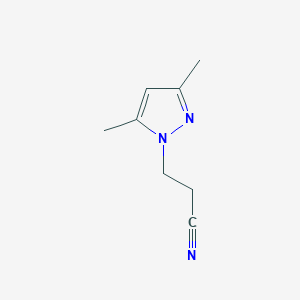

3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both pyrazole and nitrile functional groups. The complete International Union of Pure and Applied Chemistry name describes the substitution pattern where two methyl groups occupy positions 3 and 5 of the pyrazole ring, while a three-carbon nitrile chain attaches at the nitrogen-1 position. This nomenclature system precisely defines the molecular connectivity and stereochemical relationships within the compound structure.

The molecular formula C₈H₁₁N₃ indicates the presence of eight carbon atoms, eleven hydrogen atoms, and three nitrogen atoms distributed across the pyrazole ring and propanenitrile chain. The canonical Simplified Molecular Input Line Entry System representation CC1=CC(=NN1CCC#N)C provides a linear encoding of the molecular structure, facilitating computational analysis and database searches. The International Chemical Identifier string InChI=1S/C8H11N3/c1-7-6-8(2)11(10-7)5-3-4-9/h6H,3,5H2,1-2H3 offers a unique structural descriptor that enables unambiguous identification across chemical databases.

The molecular architecture exhibits distinct structural regions including the 3,5-dimethylpyrazole heterocycle and the terminal propanenitrile substituent. The pyrazole ring contains two nitrogen atoms positioned at the 1 and 2 positions, creating a five-membered aromatic system with characteristic electronic properties. The methyl substituents at positions 3 and 5 provide steric bulk and electronic donation that influences the overall molecular reactivity and physical properties.

Crystallographic Data and Conformational Isomerism

Crystallographic analysis of this compound reveals important structural parameters including melting point range 45-48 degrees Celsius, indicating moderate intermolecular forces within the crystal lattice. The solid-state structure demonstrates specific molecular packing arrangements influenced by the planar pyrazole ring and the linear propanenitrile chain. The density of 1.04 grams per cubic centimeter suggests efficient molecular packing with minimal void space in the crystalline form.

The conformational analysis reveals multiple accessible rotamers arising from rotation about the carbon-nitrogen bond connecting the pyrazole ring to the propanenitrile chain. These conformational isomers exhibit different spatial arrangements of the nitrile group relative to the pyrazole plane, resulting in distinct energy minima separated by rotational barriers. The flexibility of the three-carbon chain allows for additional conformational diversity through carbon-carbon bond rotations.

Computational studies indicate that the most stable conformations position the nitrile group to minimize steric interactions with the pyrazole methyl substituents. The preferred conformations demonstrate extended chain arrangements that maximize the distance between the terminal nitrile and the ring substituents. These conformational preferences significantly influence the compound's spectroscopic properties and intermolecular interactions in both solution and solid phases.

Vibrational Spectroscopy of Pyrazole-Nitrile Motif

The vibrational spectroscopic analysis of this compound reveals characteristic absorption bands arising from both the pyrazole heterocycle and the propanenitrile chain. The infrared spectrum exhibits a prominent nitrile stretching vibration typically observed around 2250 wave numbers, corresponding to the carbon-nitrogen triple bond of the terminal cyano group. This high-frequency absorption provides unambiguous identification of the nitrile functionality and remains relatively insensitive to conformational changes.

The pyrazole ring contributes multiple vibrational modes including carbon-carbon stretching vibrations in the aromatic region between 1500-1600 wave numbers and carbon-hydrogen stretching modes around 3000-3100 wave numbers. The methyl substituents generate additional absorption bands corresponding to carbon-hydrogen stretching and deformation modes in the aliphatic region. The nitrogen-nitrogen stretching vibration of the pyrazole ring appears as a moderate intensity band around 1400-1500 wave numbers.

Raman spectroscopy provides complementary information through enhanced sensitivity to symmetric vibrational modes and polarizability changes. The pyrazole ring breathing modes and symmetric methyl deformation vibrations exhibit strong Raman intensities, while the nitrile stretching mode appears with moderate intensity due to the polarizability of the carbon-nitrogen triple bond. The combination of infrared and Raman data enables complete vibrational assignment and structural confirmation.

Nuclear Magnetic Resonance Spectral Assignments

The proton nuclear magnetic resonance spectrum of this compound displays distinct signal patterns characteristic of the pyrazole-propanenitrile structure. The pyrazole ring proton appears as a singlet around 6.0 parts per million, reflecting the symmetric substitution pattern and aromatic deshielding effects. The two methyl groups attached to the pyrazole ring generate a singlet around 2.3 parts per million, integrating for six protons due to their chemical equivalence.

The propanenitrile chain produces a complex multipicity pattern with the nitrogen-attached methylene protons appearing as a triplet around 4.2 parts per million due to coupling with the adjacent methylene group. The central methylene protons exhibit a quintuplet pattern around 2.8 parts per million resulting from coupling with both neighboring methylene groups. The terminal methylene protons adjacent to the nitrile group appear as a triplet around 2.6 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information through chemical shift assignments for all carbon environments. The nitrile carbon resonates around 118 parts per million, characteristic of the carbon-nitrogen triple bond environment. The pyrazole ring carbons appear in the aromatic region between 140-160 parts per million, with the quaternary carbons bearing methyl substituents showing distinct chemical shifts from the tertiary carbon. The methyl carbons attached to the pyrazole ring resonate around 13 parts per million, while the propanenitrile chain carbons exhibit chemical shifts between 15-45 parts per million depending on their proximity to the nitrogen atoms.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound generates characteristic fragmentation patterns that provide structural confirmation and mechanistic insights into the compound's gas-phase behavior. The molecular ion peak appears at mass-to-charge ratio 149, corresponding to the molecular weight of 149.19 grams per mole. The molecular ion demonstrates moderate stability under electron impact conditions, typically showing significant intensity in the mass spectrum.

The primary fragmentation pathway involves loss of the propanenitrile chain through cleavage of the nitrogen-carbon bond connecting the pyrazole ring to the alkyl chain. This fragmentation produces a base peak at mass-to-charge ratio 96, corresponding to the 3,5-dimethylpyrazole cation. This fragment ion exhibits enhanced stability due to the aromatic character of the pyrazole ring and the electron-donating effects of the methyl substituents.

Secondary fragmentation processes include loss of methyl groups from the pyrazole ring, generating fragment ions at mass-to-charge ratios 81 and 66 corresponding to sequential methyl losses. The propanenitrile chain also undergoes independent fragmentation through loss of hydrogen cyanide, producing fragments at lower mass-to-charge ratios. These fragmentation patterns provide definitive structural confirmation and enable differentiation from structural isomers through characteristic fragmentation ratios and intensities.

Additional fragmentation pathways involve rearrangement processes that generate nitrogen-containing fragments characteristic of the pyrazole heterocycle. The formation of iminium ions and cyclic cation radicals contributes to the complexity of the mass spectrum while providing valuable information about the electronic structure and stability of different molecular regions.

Properties

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-7-6-8(2)11(10-7)5-3-4-9/h6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIVXBSKIBYPHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384109 | |

| Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5589-97-9 | |

| Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of Acetylacetone and Hydrazine

The synthesis of 3,5-dimethylpyrazole, the primary precursor, involves the cyclocondensation of acetylacetone (pentane-2,4-dione) with hydrazine hydrate. The reaction proceeds via nucleophilic attack of hydrazine on the diketone, followed by dehydration to form the pyrazole ring:

$$

\text{CH}3\text{C(O)CH}2\text{C(O)CH}3 + \text{N}2\text{H}4 \rightarrow (\text{CH}3\text{C})2\text{CHN}2\text{H} + 2\ \text{H}_2\text{O}

$$

Key Conditions :

- Solvent : Ethanol or water.

- Temperature : 5–10°C initially, followed by room-temperature stirring.

- Yield : ~73% under optimized conditions.

This method is industrially preferred due to the low cost of acetylacetone and the simplicity of the one-pot reaction.

Alkylation of 3,5-Dimethylpyrazole with Acrylonitrile

Reaction Mechanism

The target compound is synthesized via Michael addition, where the nitrogen atom of 3,5-dimethylpyrazole acts as a nucleophile, attacking the β-carbon of acrylonitrile (CH₂=CHCN). The reaction proceeds as follows:

$$

(\text{CH}3)2\text{C}3\text{HN}2 + \text{CH}2=\text{CHCN} \rightarrow (\text{CH}3)2\text{C}3\text{HN}2\text{-CH}2\text{CH}_2\text{CN}

$$

Key Observations :

Optimization and Conditions

Table 1 : Comparative Analysis of Alkylation Conditions

| Parameter | Conventional Method | Ultrasonic Method |

|---|---|---|

| Temperature | 80–100°C | 40–60°C |

| Time | 6–8 hours | 30–60 minutes |

| Yield | 68–75% | 85–91% |

| Catalyst | K₂CO₃ | None required |

Ultrasonic irradiation significantly reduces reaction time and improves yield by enhancing mass transfer and reaction homogeneity.

Alternative Synthetic Routes

Cyanoacetylation of Pyrazole Derivatives

A less common route involves the reaction of 3,5-dimethylpyrazole with cyanoacetic hydrazide under reflux conditions. This method, however, produces intermediates requiring additional reduction steps to yield the target nitrile.

Industrial Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

- Raw Material Cost : Acetylacetone ($0.5–1.0/kg) and acrylonitrile ($1.2–1.8/kg) ensure economic viability.

- Purification : Distillation or recrystallization from ethanol achieves >98% purity.

- Safety Protocols : Use of fume hoods and personal protective equipment (PPE) mitigates exposure risks.

Comparative Analysis of Methods

Table 2 : Advantages and Limitations of Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Alkylation | High scalability, low cost | Requires base catalysis |

| Ultrasonic | Rapid, high yield | Equipment-dependent |

| Cyanoacetylation | Versatile intermediates | Multi-step, lower yield |

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions, forming amides, esters, or other derivatives.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: The pyrazole ring can undergo oxidation to form pyrazole N-oxides under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).

Major Products Formed

Amides and Esters: From nucleophilic substitution of the nitrile group.

Amines: From reduction of the nitrile group.

Pyrazole N-oxides: From oxidation of the pyrazole ring.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit antimicrobial properties. For instance, studies have shown that similar compounds demonstrate significant activity against various bacterial strains. The mechanism of action typically involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Recent investigations into pyrazole derivatives have highlighted their potential as anticancer agents. A related compound has shown promising in vitro antipromastigote activity against Leishmania major, suggesting that structural modifications in pyrazole derivatives could lead to enhanced therapeutic efficacy against cancerous cells and parasitic infections .

Pesticide Development

The unique structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile makes it a candidate for developing new agrochemicals. Research indicates that pyrazole derivatives can serve as effective pesticides due to their ability to disrupt insect metabolic processes or act as growth regulators in plants .

Polymer Synthesis

In material science, this compound can be utilized in synthesizing novel polymers with specific properties, such as enhanced thermal stability or chemical resistance. The incorporation of pyrazole units into polymer chains can improve mechanical properties and broaden the application scope of the resulting materials in various industries, including electronics and packaging.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Evaluated the efficacy of pyrazole derivatives against bacterial strains | Significant inhibition observed in Gram-positive bacteria |

| Anticancer Research | Investigated the effects on Leishmania major | Demonstrated potent antipromastigote activity, suggesting potential for therapeutic use |

| Pesticide Development | Explored the impact on pest populations | Compounds showed higher efficacy compared to traditional pesticides |

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved would vary based on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole derivatives with modified substituents or functional groups exhibit distinct physicochemical properties, reactivity, and applications. Below is a detailed comparison of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile with four analogs:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Findings

Halogenated Derivatives (Bromo/Iodo): Substitution at the pyrazole 4-position with bromo (228.09 g/mol) or iodo (275.10 g/mol) increases molecular weight and may enhance reactivity in cross-coupling reactions. The bromo derivative (CAS 90006-21-6) shares similar hazards (e.g., skin irritation, respiratory toxicity) with the parent compound . The iodo analog (CAS 1170855-52-3) is notable for commercial availability, suggesting its utility in high-throughput research .

The trifluoromethyl group is a common motif in agrochemicals and pharmaceuticals due to its metabolic stability .

Functional Group Variation (Nitrile vs. Amide):

- Replacing the nitrile with an amide group (propanamide) increases polarity and hydrogen-bonding capacity, which could influence solubility and intermolecular interactions in crystal structures .

Safety and Handling:

- All nitrile-containing derivatives share hazards such as acute toxicity (H302) and skin/eye irritation (H315/H319), emphasizing the need for proper personal protective equipment during handling .

Biological Activity

3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanenitrile, also known by its IUPAC name 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, supported by relevant research findings and data.

- Molecular Formula : C₈H₉N₃O

- Molecular Weight : 163.18 g/mol

- CAS Number : 36140-83-7

- Physical State : Solid

- Purity : Typically ≥ 98% .

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies show that compounds with pyrazole moieties can inhibit various bacterial strains, including those resistant to conventional antibiotics. A review highlighted the effectiveness of pyrazole derivatives against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties due to its structural characteristics .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. The compound celecoxib, a well-known pyrazole derivative, is used clinically for its anti-inflammatory effects. Research indicates that similar compounds can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway. This mechanism could be relevant for this compound as well .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives often correlates with their structural features. The presence of electron-donating groups (like methyl groups in this compound) can enhance the reactivity and interaction with biological targets. A comparative analysis of various pyrazole derivatives has shown that modifications at different positions significantly impact their pharmacological profiles .

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study published in PubMed reported on various pyrazole derivatives' effectiveness against resistant bacterial strains. While specific data on this compound were not included, the trends suggest its potential effectiveness based on structural similarity .

- Cytotoxicity in Cancer Cells : Research investigating amino-pyrazole ureas demonstrated significant cytotoxic effects in vitro. The findings indicate a promising avenue for further exploration of similar compounds like this compound against cancer .

Q & A

Q. What are the established synthetic routes for 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile and its derivatives in heterocyclic chemistry?

The compound is frequently employed as a precursor for synthesizing fused heterocycles. A one-pot method involves condensation reactions with hydrazine derivatives or azides under mild acidic conditions. For example, El Rady (2012) demonstrated its use in generating triazolotriazine and pyrazolotriazine derivatives via reaction with arylhydrazines at 50–80°C . Gräßle et al. (2024) optimized azide introduction using azido(trimethyl)silane and trifluoroacetic acid, achieving >85% yield through controlled temperature (0–50°C) and flash chromatography purification . Key steps include:

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound derivatives?

Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (e.g., δ = 5.93 ppm for pyrazole protons, 2.42 ppm for methyl groups in CDCl₃) .

- Infrared Spectroscopy (IR) : Peaks at 2121 cm⁻¹ (azide stretch) and 2228 cm⁻¹ (nitrile) confirm functional group integrity .

- Mass Spectrometry (MS) : High-resolution EI-MS to verify molecular ions (e.g., m/z 224.0805 for C₁₁H₈N₆) .

- X-ray Crystallography : SHELX programs refine crystal structures (e.g., monoclinic P2₁/c space group with β = 102.566°) . Validation tools like PLATON ensure data accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

Discrepancies in unit cell parameters or hydrogen bonding networks (e.g., β angles varying ±2°) arise from polymorphism or solvent effects. To address this:

Q. What methodological strategies optimize multi-step syntheses of pyrazole-triazole hybrids using this compound?

Gräßle et al. (2024) developed a pipeline for triazole-pyrazole hybrids:

- Step 1 : Azide functionalization (0–50°C, TMS-azide/TFA) .

- Step 2 : CuAAC "click" reactions with alkynes (CuSO₄/ascorbate, 25°C).

- Step 3 : Purification via automated flash chromatography (Interchim PF-15SIHP columns) .

Key considerations : - Reaction Solvents : Dichloromethane for azide stability; DMF for CuAAC.

- Yield Optimization : Excess azide (7.5 equiv) and extended reaction times (16 h) improve conversion .

Q. How can computational methods enhance the design of coordination complexes with this compound as a ligand?

The pyrazole moiety acts as a N-donor ligand. Strategies include:

- DFT Calculations : Predict binding energies (e.g., pyrazole-Ni²+ complexes using Gaussian09).

- Docking Studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina.

- Experimental Validation : Compare predicted vs. observed IR shifts (e.g., ν(C≡N) changes upon metal coordination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.